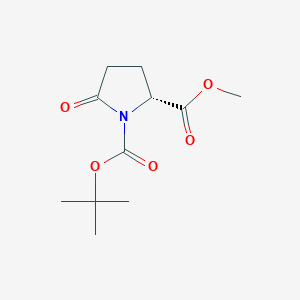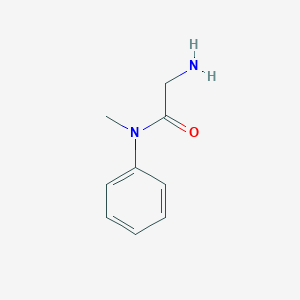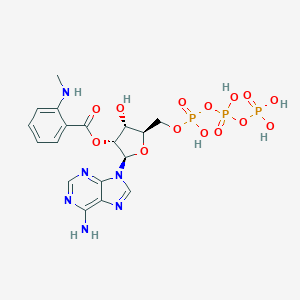
2'-O-(N-Methylanthraniloyl)ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP) is a fluorescent analog of ATP, which is widely used in biochemical and physiological research. It is a nucleotide derivative that is used to study the mechanism of action of ATP-dependent enzymes, such as kinases, phosphatases, and ATPases. MANT-ATP is a valuable tool for studying the kinetics and regulation of these enzymes, as well as their interactions with other proteins and ligands.
Wirkmechanismus
2'-O-(N-Methylanthraniloyl)ATP acts as a fluorescent probe for ATP-dependent enzymes by mimicking the structure and function of ATP. It is recognized by these enzymes as a substrate and undergoes hydrolysis or phosphorylation, resulting in a change in fluorescence intensity. The mechanism of action of 2'-O-(N-Methylanthraniloyl)ATP is based on the principle of fluorescence resonance energy transfer (FRET), which allows for the detection of enzyme activity in real-time.
Biochemische Und Physiologische Effekte
2'-O-(N-Methylanthraniloyl)ATP has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that allows for the measurement of enzyme activity in vitro and in vivo. 2'-O-(N-Methylanthraniloyl)ATP is also compatible with a wide range of experimental conditions, including pH, temperature, and ionic strength.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-O-(N-Methylanthraniloyl)ATP in lab experiments include its high sensitivity, specificity, and versatility. It is a valuable tool for studying the kinetics and regulation of ATP-dependent enzymes, as well as their interactions with other proteins and ligands. The limitations of using 2'-O-(N-Methylanthraniloyl)ATP include its relatively high cost and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are many potential future directions for the use of 2'-O-(N-Methylanthraniloyl)ATP in scientific research. One area of interest is the development of new fluorescence-based assays for high-throughput screening of enzyme inhibitors and activators. Another area of interest is the use of 2'-O-(N-Methylanthraniloyl)ATP in live-cell imaging studies to monitor the activity and regulation of ATP-dependent enzymes in real-time. Additionally, the development of new 2'-O-(N-Methylanthraniloyl)ATP analogs with improved properties, such as higher fluorescence intensity or longer half-life, could further enhance its usefulness as a research tool.
Synthesemethoden
2'-O-(N-Methylanthraniloyl)ATP is synthesized by the reaction of ATP with N-methylanthranilic acid chloride in the presence of a base catalyst. The resulting product is purified by chromatography and characterized by spectroscopic methods. The synthesis of 2'-O-(N-Methylanthraniloyl)ATP is relatively straightforward and can be carried out on a large scale for use in research.
Wissenschaftliche Forschungsanwendungen
2'-O-(N-Methylanthraniloyl)ATP is used in a wide range of scientific research applications, including enzyme kinetics, protein-protein interactions, and signal transduction pathways. It is a valuable tool for studying the activity and regulation of ATP-dependent enzymes, as well as their interactions with other proteins and ligands. 2'-O-(N-Methylanthraniloyl)ATP is also used in fluorescence-based assays for high-throughput screening of enzyme inhibitors and activators.
Eigenschaften
CAS-Nummer |
130799-34-7 |
|---|---|
Produktname |
2'-O-(N-Methylanthraniloyl)ATP |
Molekularformel |
C18H23N6O14P3 |
Molekulargewicht |
640.3 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O14P3/c1-20-10-5-3-2-4-9(10)18(26)36-14-13(25)11(6-34-40(30,31)38-41(32,33)37-39(27,28)29)35-17(14)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,30,31)(H,32,33)(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
OTIXVXNMFVNGEF-LSCFUAHRSA-N |
Isomerische SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
2'-O-(2-(methylamino)benzoyl)adenosine 5'-(tetrahydrogen triphosphate) 2'-O-(N-methylanthraniloyl)ATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



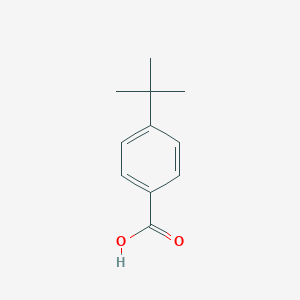


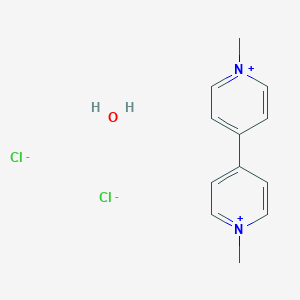
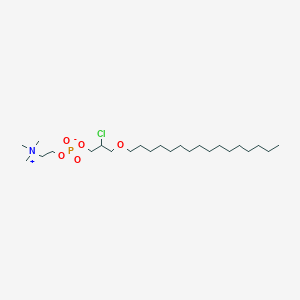
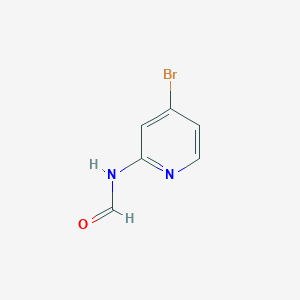
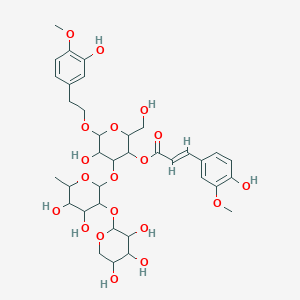
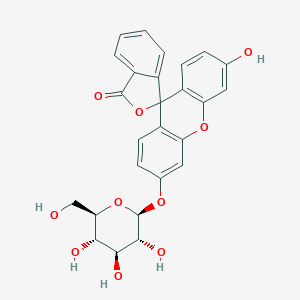
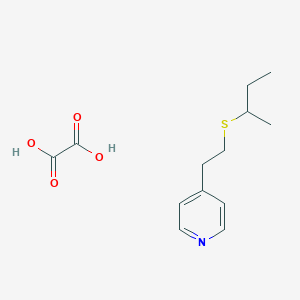
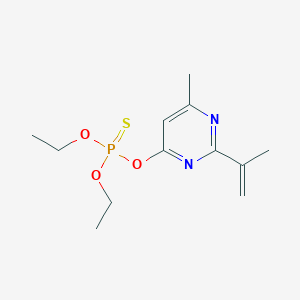
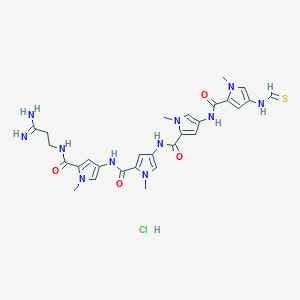
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
